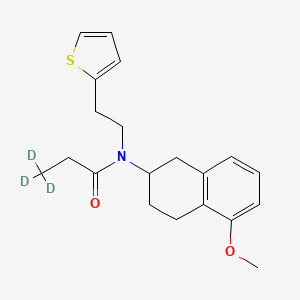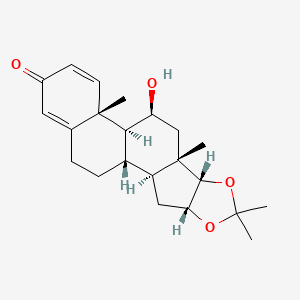
Desglycolaldehyde Desonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desglycolaldehyde Desonide is a synthetic corticosteroid compound with the chemical formula C22H30O4 and a molecular weight of 358.47 g/mol . It is an impurity of Desonide, which is a low-potency, nonfluorinated corticosteroid used in topical dermatological applications . This compound is primarily used in research and development for quality control and assurance during the production of Desonide and its related formulations .
Preparation Methods
The preparation of Desglycolaldehyde Desonide involves synthetic routes that include high-pressure homogenization and nanoemulsion techniques . These methods are designed to improve the solubility and stability of the compound, making it suitable for topical applications . The industrial production of this compound typically involves the use of advanced formulation techniques such as nanoemulsion gels, which enhance the transdermal absorption and efficacy of the compound .
Chemical Reactions Analysis
Desglycolaldehyde Desonide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Desglycolaldehyde Desonide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for analytical method development and validation . In biology and medicine, it is studied for its potential therapeutic effects and safety in treating skin disorders such as atopic dermatitis and eczema . In the industry, it is used for quality control and assurance during the production of Desonide and its related formulations .
Mechanism of Action
The mechanism of action of Desglycolaldehyde Desonide involves its binding to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes . This process results in the anti-inflammatory, antipruritic, and vasoconstrictive properties of the compound .
Comparison with Similar Compounds
Desglycolaldehyde Desonide is unique compared to other similar compounds due to its specific molecular structure and functional groups . Similar compounds include Desonide, Desonide Bromo Impurity, Delta-14-Desonide, Desonide 16-Ene Impurity, Desonide 21-Acetate, 1,2-Dihydrodesonide, Desonide 17-Carboxylic Acid, and Desonide Glyoxal Impurity . Each of these compounds has distinct properties and applications, but this compound is particularly noted for its use in quality control and assurance during the production of Desonide .
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C22H30O4/c1-20(2)25-17-10-15-14-6-5-12-9-13(23)7-8-21(12,3)18(14)16(24)11-22(15,4)19(17)26-20/h7-9,14-19,24H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,18+,19+,21-,22-/m0/s1 |
InChI Key |
VMLBHYFMNCJNOA-GWGFEFTLSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2OC(O4)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2O1)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


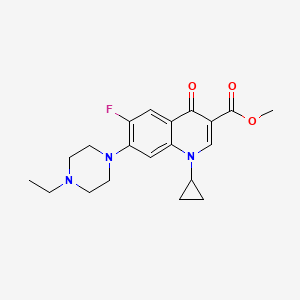
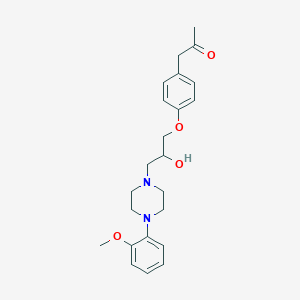
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
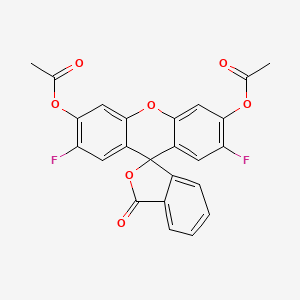
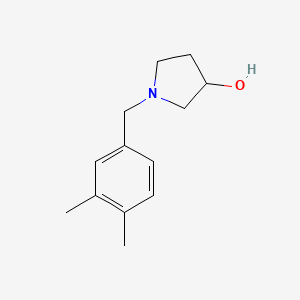
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
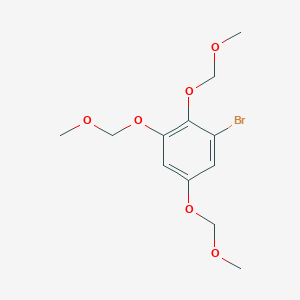
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
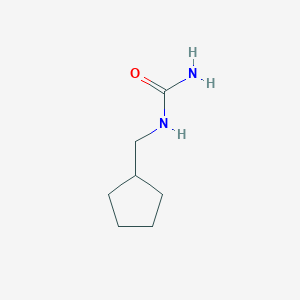
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
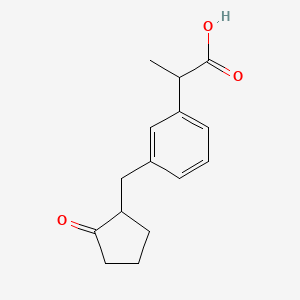
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
